Potassium behenoyl hydroxyproline
Description
Properties
CAS No. |
1149374-59-3 |
|---|---|
Molecular Formula |
C27H50KNO4 |
Molecular Weight |
491.79 |
IUPAC Name |
potassium;(2S,4R)-1-docosanoyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H51NO4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)28-23-24(29)22-25(28)27(31)32;/h24-25,29H,2-23H2,1H3,(H,31,32);/q;+1/p-1/t24-,25+;/m1./s1 |
InChI Key |
QLITWHOHWLMNJA-KGQXAQPSSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)[O-])O.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Potassium behenoyl hydroxyproline; Lipoaminoacid Hypro R22; |
Origin of Product |
United States |
Advanced Methodologies in Synthesis and Characterization of Hydroxyproline and Behenoyl Conjugates
Chemoenzymatic Synthesis Strategies for Acyl-Amino Acid Derivatives
The synthesis of acyl-amino acid derivatives, such as behenoyl hydroxyproline (B1673980), often employs a combination of chemical and enzymatic methods to achieve high selectivity and yield. iupac.orgresearchgate.netnih.gov This chemoenzymatic approach leverages the specificity of enzymes for particular reactions, which can be difficult to achieve through purely chemical means, especially when dealing with complex molecules possessing multiple reactive sites. iupac.orgnih.gov
Enantioselective and Stereoselective Synthesis of Hydroxyproline Derivatives
The synthesis of hydroxyproline derivatives with specific stereochemistry is crucial, as the biological activity of these molecules is often dependent on their three-dimensional structure. mdpi.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, while stereoselective synthesis controls the formation of all stereoisomers.
Several strategies have been developed for the enantioselective synthesis of hydroxyproline derivatives. One approach involves the use of chiral catalysts, such as copper-based catalysts, in reactions like hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method allows for the controlled addition of an amino group to a precursor molecule, leading to the formation of a specific enantiomer of a β-amino acid derivative. nih.gov Another powerful technique is the use of enzymes, such as proline hydroxylases. mdpi.comresearchgate.net These enzymes can introduce a hydroxyl group onto the proline ring in a highly regio- and stereoselective manner, yielding specific isomers like trans-4-hydroxyproline or cis-3-hydroxyproline. mdpi.comresearchgate.net For instance, proline-4-hydroxylase (P4H) is used for the large-scale production of trans-4-hydroxyproline. mdpi.com
Diastereoselective synthesis methods are also employed to create highly functionalized proline derivatives. nih.gov For example, a copper(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide can produce new 3-ethynyl proline derivatives with high diastereoselectivity. nih.gov The resulting products can be valuable building blocks for further chemical modifications. nih.gov
Key Research Findings in Enantioselective Synthesis:
| Method | Key Feature | Outcome | Reference |
| Copper-Catalyzed Hydroamination | Ligand-controlled regioselectivity reversal | Enantioselective synthesis of β-amino acid derivatives | nih.gov |
| Enzymatic Hydroxylation | Use of specific proline hydroxylases | Highly regio- and stereoselective production of hydroxyproline isomers | mdpi.comresearchgate.net |
| Diastereoselective Cascade Reaction | Cu(I)-catalyzed reaction of allenynes and tosylazide | Highly functionalized proline derivatives with high diastereoselectivity | nih.gov |
Esterification and Amidation Techniques for Behenoyl Conjugation
The final step in forming behenoyl hydroxyproline involves creating a stable link between the behenoyl group (derived from behenic acid) and the hydroxyproline molecule. This is typically achieved through esterification or amidation reactions.
Esterification involves the reaction of a carboxylic acid (behenic acid) with an alcohol (the hydroxyl group of hydroxyproline). Various methods exist to facilitate this reaction under mild conditions. organic-chemistry.org One approach utilizes a benzyne-mediated process where the carboxylic acid selectively adds to the benzyne (B1209423) intermediate, followed by transesterification with the alcohol. organic-chemistry.org Catalytic methods, such as those using triphenylphosphine (B44618) oxide, can also efficiently promote esterification, even for sterically hindered molecules. organic-chemistry.orgorganic-chemistry.org
Amidation forms an amide bond between the carboxylic acid and the amino group of hydroxyproline. This is a common strategy for creating stable N-acyl amino acids. organic-chemistry.orgnih.gov Modern amidation techniques often employ coupling reagents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.orgnih.gov For instance, the use of formylpyrrolidine as a Lewis base catalyst with trichlorotriazine (B8581814) as an activating agent provides a cost-effective and highly efficient method for amide bond formation. nih.gov Dimethylsulfamoyl chloride in combination with N,N-dimethylamines has also been shown to be an effective system for amidation under mild conditions. researchgate.net
Spectroscopic and Chromatographic Approaches for Structural Elucidation in Research
Confirming the precise chemical structure of synthesized behenoyl hydroxyproline conjugates requires a suite of advanced analytical techniques. Spectroscopic methods provide information about the molecular weight and the connectivity of atoms, while chromatography is essential for separating the target compound from complex mixtures.
High-Resolution Mass Spectrometry for Molecular Identification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the molecular identification of lipid-amino acid conjugates. nih.govnih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule with high confidence. nih.gov This is particularly valuable in lipidomics, where it can help distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. nih.gov
In the context of behenoyl hydroxyproline, HRMS can definitively confirm the successful conjugation of the behenoyl group to the hydroxyproline moiety by matching the experimentally measured mass to the calculated exact mass of the target compound. Techniques such as electrospray ionization (ESI) are commonly used to gently ionize the molecules for analysis. nih.govfrontiersin.org Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions, providing information about the molecule's substructures. nih.govyoutube.com
Typical HRMS Workflow for Lipid-Amino Acid Conjugate Analysis:
| Step | Description | Purpose | Reference |
| Sample Preparation | Extraction and purification of the conjugate. | Isolate the target molecule from the reaction mixture. | youtube.com |
| Ionization | Using a soft ionization technique like ESI. | Generate intact molecular ions for mass analysis. | nih.govfrontiersin.org |
| Mass Analysis | Measurement of m/z in a high-resolution mass analyzer (e.g., Orbitrap). | Determine the accurate mass and elemental composition. | nih.govoup.com |
| Tandem MS (MS/MS) | Fragmentation of the selected parent ion. | Confirm the structure by analyzing fragment ions. | nih.govyoutube.com |
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of hydroxyproline derivatives and their conjugates. researchgate.netnih.gov While mass spectrometry provides information on connectivity, NMR provides insights into the three-dimensional arrangement of atoms in solution. nih.govfrontiersin.org
Chromatographic Separations of Complex Lipid-Amino Acid Mixtures
The purification and analysis of lipid-amino acid conjugates from reaction mixtures or biological samples rely heavily on chromatographic techniques. youtube.comresearchgate.netpressbooks.pub The choice of chromatographic method depends on the properties of the molecules to be separated, such as polarity and size. youtube.compressbooks.pub
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating complex mixtures. youtube.com For lipid-amino acid conjugates, reversed-phase HPLC is often employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobicity of the molecules; more hydrophobic compounds, like those with long acyl chains, will be retained longer on the column. nih.govyoutube.com
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique, particularly for analyzing the fatty acid component of the conjugate after cleavage. youtube.com It provides high-resolution separation of volatile compounds. youtube.com
Thin-Layer Chromatography (TLC) is a simpler and faster technique often used for monitoring the progress of a reaction or for initial purification. pressbooks.pub The separation is based on the differential adsorption of the compounds to a polar stationary phase (like silica (B1680970) gel). youtube.compressbooks.pub
Supercritical fluid chromatography (SFC) is an emerging technique that can be advantageous for the separation of both polar and non-polar compounds, making it suitable for analyzing complex mixtures containing amino acids and lipids. tandfonline.com
Molecular and Cellular Biochemistry of Hydroxyproline in Specialized Contexts
Hydroxyproline (B1673980) Metabolism and Its Regulatory Pathways
Hydroxyproline is not incorporated into proteins during translation but is formed through a post-translational modification of proline residues. wikipedia.org Its metabolism, encompassing both its formation and breakdown, is a finely regulated process involving specific enzymes and pathways that connect with the metabolism of other amino acids.
The synthesis and degradation of hydroxyproline are governed by distinct sets of enzymes that ensure its proper formation within proteins and its catabolism when released.
Biosynthesis: The primary enzyme responsible for hydroxyproline synthesis is prolyl 4-hydroxylase (P4H) . wikipedia.orgnih.gov This enzyme catalyzes the hydroxylation of proline residues within procollagen (B1174764) chains, a crucial step for the stability of the collagen triple helix. nih.gov The reaction occurs in the lumen of the endoplasmic reticulum and requires molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) (Vitamin C) as co-factors. researchgate.netcreative-proteomics.com There are three known isoenzymes of collagen prolyl 4-hydroxylase (C-P4H), which may have different substrate specificities, adding a layer of regulatory complexity. nih.gov Additionally, specific collagen prolyl 3-hydroxylases (C-P3Hs) are responsible for forming 3-hydroxyproline, a less common but important modification in certain collagens. nih.gov
Degradation: Free hydroxyproline, released from the breakdown of collagen, is catabolized through specific pathways. wikipedia.org The initial and rate-limiting step is catalyzed by hydroxyproline dehydrogenase (PRODH2) , also known as hydroxyproline oxidase (OH-POX). nih.govnih.gov This mitochondrial enzyme converts hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). nih.gov This product is further metabolized by P5C dehydrogenase (PCDH) into hydroxyglutamate. researchgate.netnih.gov An alternative anaerobic degradation pathway has been identified involving a glycyl radical enzyme, trans-4-hydroxy-d-proline (t4D-HP) C-N-lyase (HplG) , which opens the ring to produce 2-amino-4-ketopentanoate (AKP). acs.orgillinois.edu
Table 1: Key Enzymes in Hydroxyproline Metabolism
| Process | Enzyme | Function | Location |
|---|---|---|---|
| Biosynthesis | Prolyl 4-Hydroxylase (P4H) | Hydroxylates proline residues in procollagen. nih.gov | Endoplasmic Reticulum |
| Biosynthesis | Prolyl 3-Hydroxylase (P3H) | Hydroxylates specific proline residues to 3-hydroxyproline. nih.gov | Endoplasmic Reticulum |
| Degradation | Hydroxyproline Dehydrogenase (PRODH2) | Catalyzes the initial step of hydroxyproline catabolism. nih.gov | Mitochondria |
| Degradation | P5C Dehydrogenase (PCDH) | Metabolizes the product of PRODH2 action. nih.gov | Mitochondria |
| Degradation | t4D-HP C-N-lyase (HplG) | Involved in anaerobic degradation of hydroxyproline. acs.org | Bacteria |
The metabolic pathways of hydroxyproline are interconnected with those of other amino acids, particularly proline and glycine (B1666218). While hydroxyproline is derived from proline, their degradation pathways are initiated by distinct dehydrogenases (PRODH for proline, PRODH2 for hydroxyproline). researchgate.netnih.gov However, the resulting intermediates, P5C and OH-P5C, can be substrates for the same subsequent enzymes, such as P5C Dehydrogenase, creating a point of metabolic crosstalk and potential competition. nih.govnih.gov
The degradation of hydroxyproline can ultimately lead to the production of glycine and pyruvate. wikipedia.org The pathway proceeds from hydroxyglutamate to glyoxylate, which can then be converted to glycine. wikipedia.org This link is significant, as it provides a route for synthesizing the crucial amino acid glycine from collagen turnover. wikipedia.org
Role of Hydroxyproline in Protein Structure and Stability Mechanisms
Hydroxyproline's primary and most well-understood role is its contribution to the structural integrity of proteins, most notably collagen.
The hydroxylation of proline is a post-translational modification, meaning it occurs after the proline has been incorporated into a polypeptide chain. wikipedia.org This modification is irreversible and is the most common post-translational modification in humans. nih.gov The addition of the hydroxyl (-OH) group to the proline ring is not a minor alteration; it has profound functional consequences. nih.gov It changes the stereoelectronic properties of the proline ring, which influences the conformation of the polypeptide backbone. wikipedia.orgnih.gov This modification is critical for the proper folding and stability of proteins like collagen. numberanalytics.com Deficiencies in this process, often due to a lack of the cofactor vitamin C (ascorbate), lead to unstable collagen and the disease scurvy. numberanalytics.com Beyond collagen, prolyl hydroxylation is a regulatory mechanism in other proteins, such as the Hypoxia-Inducible Factor (HIF). wikipedia.org
Hydroxyproline is indispensable for the stability of the collagen triple helix. drinkharlo.comnih.gov Collagen's structure consists of three polypeptide chains twisted into a helix, a conformation made possible by the repeating Glycine-X-Y amino acid sequence, where X is often proline and Y is often hydroxyproline. wikipedia.org The hydroxyl groups of hydroxyproline residues are crucial for stabilizing this structure. They achieve this by forming hydrogen bonds that lock the three chains together. numberanalytics.comtaylorandfrancis.com This inter-chain hydrogen bonding network provides significant thermal stability to the collagen molecule, preventing it from denaturing at body temperature. nih.govresearchgate.net The presence of hydroxyproline acts as a form of molecular scaffolding, ensuring the rigidity and tensile strength of collagen fibers, which are fundamental to the structure of connective tissues like skin, bones, and tendons. drinkharlo.comasme.org
Interaction of Hydroxyproline with Intracellular Signaling Cascades
Beyond its structural role, hydroxyproline and its metabolic pathways are linked to intracellular signaling. The most notable interaction is with the hypoxia response pathway. The stability of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) , a key transcription factor in cellular adaptation to low oxygen, is regulated by prolyl hydroxylases. wikipedia.orgfrontiersin.org Under normal oxygen conditions, specific prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α. wikipedia.org This hydroxylation acts as a signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to the ubiquitination and rapid degradation of HIF-1α. frontiersin.orgresearchgate.net
Recent research suggests that free hydroxyproline itself, released from collagen degradation, can influence this system. Studies have shown that an increase in hydroxyproline can lead to an increase in HIF-1α levels, possibly by inhibiting its degradation. nih.govnih.govbohrium.com This creates a feedback loop where a product of extracellular matrix (collagen) turnover can influence gene expression related to oxygen sensing, angiogenesis, and cell metabolism. nih.govresearchgate.net Furthermore, the dipeptide proline-hydroxyproline (Pro-Hyp), a major component of absorbed collagen hydrolysates, has been shown to stimulate fibroblasts, suggesting it can directly activate cellular signaling pathways involved in tissue repair and matrix deposition. news-medical.net
Modulation of Hypoxia-Inducible Factor (HIF) Pathways
The stability and activity of Hypoxia-Inducible Factors (HIFs) are central to the cellular response to low oxygen conditions (hypoxia). HIFs are transcription factors that regulate a wide array of genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism. The regulation of HIF-α subunits is critically dependent on a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes.
These enzymes utilize oxygen as a co-substrate to hydroxylate specific proline residues within the HIF-α subunit. This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to the hydroxylated HIF-α leads to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes prevents HIF-α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus where it dimerizes with HIF-β and activates gene transcription. nih.gov
Given that hydroxyproline is the product of this enzymatic reaction, the introduction of a molecule like potassium behenoyl hydroxyproline could theoretically influence this pathway. While not a direct substrate for PHDs, its structural similarity to hydroxylated proline residues might allow it to interact with components of the HIF degradation machinery, although such interactions remain speculative without direct experimental evidence. The activation of the HIF pathway through the inhibition of PHD2 has been shown to enhance the effects of physical training in mice, indicating the therapeutic potential of modulating this pathway. nih.gov
| Key Proteins in HIF Pathway | Function |
| HIF-α | Oxygen-regulated subunit of the HIF transcription factor. |
| HIF-β (ARNT) | Constitutively expressed subunit of the HIF transcription factor. |
| Prolyl Hydroxylase Domain (PHD) Enzymes | Catalyze the oxygen-dependent hydroxylation of HIF-α. |
| von Hippel-Lindau (VHL) Protein | Recognizes hydroxylated HIF-α and targets it for degradation. |
Involvement in Epigenetic Regulatory Mechanisms via Dioxygenases
The cellular epigenetic landscape is dynamically regulated by a variety of enzymes, including a superfamily of α-ketoglutarate-dependent dioxygenases. This family includes not only the prolyl hydroxylases involved in HIF regulation but also histone and DNA demethylases, such as the Jumonji C (JmjC) domain-containing histone demethylases and the ten-eleven translocation (TET) enzymes that hydroxylate methylated cytosine. nih.gov These enzymes play crucial roles in modifying chromatin structure and gene expression. nih.gov
The activity of these dioxygenases is dependent on α-ketoglutarate and is competitively inhibited by other metabolites. For instance, oncometabolites like 2-hydroxyglutarate (2-HG), fumarate, and succinate (B1194679) can accumulate in certain cancers and inhibit these dioxygenases, leading to widespread changes in histone and DNA methylation and contributing to tumorigenesis. nih.gov
Hydroxyproline itself is a product of a dioxygenase reaction and its metabolism is intertwined with cellular redox balance. nih.gov The potential for acylated derivatives like this compound to influence epigenetic mechanisms would likely be indirect. The bulky behenoyl group could facilitate its incorporation into cellular membranes or other lipid-rich structures, potentially localizing the hydroxyproline moiety to specific cellular compartments where it might interact with enzymes or signaling molecules involved in epigenetic regulation. However, direct evidence for such a role is currently lacking.
| Dioxygenase Family | Function in Epigenetic Regulation |
| Jumonji C (JmjC) domain-containing histone demethylases | Remove methyl groups from histones, altering chromatin accessibility. |
| Ten-eleven translocation (TET) enzymes | Catalyze the hydroxylation of 5-methylcytosine, initiating DNA demethylation. |
Hydroxyproline as a Biochemical Marker in Mechanistic Studies
Hydroxyproline is a major component of collagen, the most abundant protein in mammals. Its synthesis, occurring as a post-translational modification of proline residues within procollagen chains, is essential for the stability of the collagen triple helix. nih.govresearchgate.net The levels of hydroxyproline and its metabolites in various biological fluids are often used as a biochemical marker for collagen turnover.
In mechanistic studies, tracking the synthesis and degradation of collagen is crucial for understanding the pathophysiology of numerous diseases, including fibrosis, wound healing, and metabolic bone diseases. nih.gov For example, elevated levels of hydroxyproline can indicate increased collagen breakdown, as seen in certain fibrotic conditions or during bone resorption. researchgate.net Conversely, impaired hydroxyproline formation can lead to unstable collagen and connective tissue disorders. researchgate.net
Integration of Behenoyl Moieties in Complex Biological Lipids and Metabolic Pathways
Long-Chain Fatty Acid Metabolism and Incorporation into Cellular Lipids
The journey of behenoyl moieties within a cell begins with the metabolism of long-chain fatty acids. This process involves a series of enzymatic reactions that ultimately lead to their incorporation into more complex lipid structures.
Biosynthesis and Elongation Pathways of Very Long-Chain Fatty Acids
Very long-chain fatty acids (VLCFAs), including behenic acid, are synthesized through elongation of shorter fatty acid precursors. nih.gov In vertebrates, the primary precursor for saturated and some unsaturated long-chain fatty acids is palmitic acid (C16:0), which is produced by the fatty acid synthase (FAS) complex. researchgate.netresearchgate.net The elongation of these long-chain fatty acids occurs primarily in the endoplasmic reticulum, carried out by a family of enzymes known as fatty acid elongases (ELOVS). unl.edureactome.org This process involves a cycle of four sequential reactions: condensation, reduction, dehydration, and another reduction, which collectively add two carbon units to the growing acyl chain. nih.gov
The synthesis of VLCFAs is a critical process, as these molecules serve as essential components of various cellular structures, including membranes and waxes. unl.edu In plants, for instance, VLCFAs are vital for the formation of cuticular waxes that protect against environmental stressors. nih.gov In mammals, VLCFAs are integral to the composition of ceramides (B1148491) and other sphingolipids. reactome.org
Esterification into Glycerolipids and Sphingolipids
Once synthesized, behenoyl-CoA, the activated form of behenic acid, can be incorporated into various lipid backbones through a process called esterification. This is a crucial step that determines the ultimate function and destination of the fatty acid.
Long-chain acyl-CoAs can be esterified to form several classes of lipids, including phospholipids, triacylglycerols, and cholesteryl esters. nih.govimrpress.com The primary building blocks for many of these lipids are glycerolipids and sphingolipids. nih.gov
Glycerolipids: Behenoyl moieties can be esterified to the glycerol (B35011) backbone to form glycerolipids. A notable example is the enzymatic synthesis of structured lipids where behenic acid is incorporated at the sn-1 and sn-3 positions of triacylglycerols. nih.gov This specific positioning can influence the physical properties and metabolic fate of the lipid.
Sphingolipids: Behenoyl groups are also key components of sphingolipids, a class of lipids characterized by a sphingoid base backbone. nih.gov The acylation of the sphingoid base with a fatty acid like behenic acid forms ceramides, which are precursors to more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. nih.gov The presence of the long, saturated behenoyl chain in these lipids significantly influences their biophysical properties and their roles in cellular processes. nih.gov
Behenoyl-Containing Lipids in Membrane Dynamics and Cellular Function
The incorporation of behenoyl moieties into membrane lipids has profound effects on the structure and function of cellular membranes. The length and saturation of the behenoyl chain contribute to specific biophysical properties that influence membrane organization and the activities of membrane-associated proteins.
Roles in Lipid Raft Formation and Membrane Organization
Cellular membranes are not homogenous structures but are organized into specialized domains with distinct lipid and protein compositions. nih.govresearchgate.net Among the most studied of these domains are lipid rafts, which are dynamic, nanoscale assemblies enriched in sphingolipids, cholesterol, and specific proteins. 20.210.105
The long, saturated acyl chains of sphingolipids, including those containing behenoyl groups, are thought to pack tightly with cholesterol, leading to the formation of a more ordered and thicker membrane region known as the liquid-ordered (Lo) phase. nih.gov This is in contrast to the surrounding bulk membrane, which is in a more fluid, liquid-disordered (Ld) state. nih.gov This lateral segregation of lipids and proteins into rafts is a fundamental principle of membrane organization. nih.govresearchgate.net20.210.105
The presence of behenoyl-containing sphingolipids can therefore play a significant role in the formation, stability, and size of lipid rafts. mdpi.com These rafts, in turn, function as platforms for a variety of cellular processes, including signal transduction, protein sorting, and membrane trafficking. mdpi.comibiology.org
Influence on Membrane Permeability and Receptor Localization
The composition of the lipid bilayer, including the presence of behenoyl-containing lipids, directly impacts its physical properties, such as fluidity and permeability. The tight packing of long, saturated acyl chains in lipid rafts makes these domains less permeable to water and small solutes compared to the surrounding disordered membrane. ibiology.org
Furthermore, lipid rafts serve as organizing centers for various membrane proteins, including receptors. nih.gov The specific lipid environment of a raft can influence the conformation, activity, and localization of these proteins. nih.govnih.gov For instance, the partitioning of a receptor into or out of a lipid raft can modulate its signaling activity. mdpi.com Anionic lipids, for example, can indirectly affect viral fusion by modulating membrane curvature or receptor localization. nih.gov The interaction between membrane lipids and transmembrane proteins is crucial for the proper functioning of these proteins. nih.govnih.gov
Analytical Strategies for Behenoyl-Containing Metabolites
The study of behenoyl-containing lipids and their metabolic pathways relies on sophisticated analytical techniques capable of detecting and quantifying these molecules within complex biological samples.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a primary tool for the identification and characterization of lipid metabolites. researchgate.net Techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provide the sensitivity and selectivity needed to analyze the vast diversity of lipid species, including those containing behenoyl moieties. nih.gov
For comprehensive metabolic profiling, researchers often employ strategies that involve creating in-house libraries of potential metabolites based on known metabolic pathways. nih.gov This allows for the targeted screening and identification of a wide range of compounds. Furthermore, advanced data mining tools and bioinformatics are essential for processing the large datasets generated by these analyses and for integrating the findings into metabolic networks. nih.govnih.gov
Other analytical approaches include gas chromatography-mass spectrometry (GC-MS) for volatile metabolites and various sample preparation techniques like liquid-liquid extraction and solid-phase extraction to isolate lipids from biological matrices. researchgate.netresearchgate.net These analytical strategies are fundamental to advancing our understanding of the roles of behenoyl-containing lipids in health and disease.
Targeted Lipidomics for Identification and Quantification
Targeted lipidomics is a powerful analytical approach used to identify and precisely quantify specific lipid molecules within a complex biological sample. This methodology relies on mass spectrometry (MS), typically coupled with liquid chromatography (LC) for separation (LC-MS/MS). nih.govresearchgate.net To investigate the incorporation of the behenoyl moiety into complex lipids, a targeted lipidomics method would be designed to specifically monitor for lipid species containing a C22:0 acyl chain.
The process involves extracting total lipids from a biological sample (e.g., plasma, tissue homogenate) and then analyzing the extract by LC-MS/MS. The mass spectrometer is operated in a mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where it selectively detects ions of a specific mass-to-charge ratio (m/z). nih.gov For each target lipid, a "transition" is monitored, which consists of a precursor ion (the intact lipid molecule) and a specific product ion generated by fragmentation.
For behenoyl-containing lipids, the product ion is often the behenate (B1239552) anion (m/z 339.3) in negative ionization mode, or a neutral loss of behenic acid can be monitored in positive mode. Quantification is achieved by comparing the signal intensity of the target lipid to that of a known amount of a stable isotope-labeled internal standard, which is a synthetic version of the analyte containing heavy isotopes (e.g., ¹³C or ²H). jianhaidulab.com
Below is a table representing a hypothetical set of behenoyl-containing lipids that could be targeted in a lipidomics analysis.
Table 1: Hypothetical Targeted Lipidomics Panel for Behenoyl-Containing Lipids
| Lipid Class | Example Species | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Notes |
|---|---|---|---|---|
| Phosphatidylcholine (PC) | PC(16:0/22:0) | 818.6 | 339.3 (Behenate) | Monitors for PC with palmitoyl (B13399708) and behenoyl chains. |
| Phosphatidylethanolamine (PE) | PE(18:1/22:0) | 776.6 | 339.3 (Behenate) | Monitors for PE with oleoyl (B10858665) and behenoyl chains. |
| Phosphatidylserine (PS) | PS(18:0/22:0) | 820.6 | 339.3 (Behenate) | Monitors for PS with stearoyl and behenoyl chains. |
| Sphingomyelin (SM) | SM(d18:1/22:0) | 801.7 | 264.3 (Phosphocholine) | Precursor scan for m/z 184.1 in positive mode is also common for PCs and SMs. |
| Ceramide (Cer) | Cer(d18:1/22:0) | 620.6 | 264.3 (Sphingosine backbone) | Identifies ceramides with a behenoyl N-acyl chain. |
| Triacylglycerol (TG) | TG(16:0/18:1/22:0) | 934.8 [M+NH₄]⁺ | 595.5 [M+NH₄-C₂₂H₄₄O₂]⁺ | Analysis typically in positive ion mode with neutral loss of the fatty acid. |
Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracing is a gold-standard technique for elucidating metabolic pathways and quantifying the rate, or flux, of molecules through these pathways in vivo. bioscientifica.com This method involves introducing a metabolite labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. nih.gov The labeled atoms act as a "tag," allowing researchers to track the movement of the precursor molecule as it is converted into various downstream products. nih.gov
To trace the metabolic fate of the behenoyl moiety from Potassium behenoyl hydroxyproline (B1673980), one could synthesize the compound using ¹³C-labeled behenic acid (e.g., [U-¹³C₂₂]-behenic acid). When this labeled compound is introduced, the ¹³C-behenoyl group will be incorporated into the same complex lipids as its unlabeled counterpart. Mass spectrometry can distinguish between the unlabeled (monoisotopic) lipids and the newly synthesized lipids containing the heavy isotope label due to the mass difference. youtube.com
By measuring the rate of appearance of the ¹³C-labeled lipids over time, metabolic flux analysis (MFA) can be performed. nih.govyoutube.com This allows for the calculation of the synthesis and turnover rates of specific behenoyl-containing lipids. For example, the flux from behenic acid into sphingomyelin can be quantified, providing insights into membrane dynamics and lipid signaling. The appearance of shorter, labeled fatty acids would indicate the rate of peroxisomal β-oxidation.
The distribution of isotopologues (molecules that differ only in their isotopic composition) provides detailed information about the metabolic pathways involved. nih.gov
Table 2: Illustrative Example of Isotopologue Distribution for a Newly Synthesized Lipid
| Isotopologue | Description | Relative Abundance at Time 0 | Relative Abundance After Tracer Administration | Metabolic Inference |
|---|---|---|---|---|
| M+0 | Lipid with only naturally abundant isotopes (e.g., ¹²C). | ~100% | Decreases | Represents the pre-existing pool of the lipid. |
| M+22 | Lipid newly synthesized from the [U-¹³C₂₂]-behenic acid tracer. | 0% | Increases | Directly measures the incorporation of the labeled behenoyl chain. |
| M+20 | Labeled lipid that has undergone one cycle of β-oxidation (C22 → C20). | 0% | Increases (potentially) | Indicates the rate of fatty acid shortening via β-oxidation. |
| M+24 | Labeled lipid that has undergone one cycle of elongation (C22 → C24). | 0% | Increases (potentially) | Indicates the rate of further elongation of the behenoyl chain. |
Theoretical Models and in Vitro Investigation of Potassium Behenoyl Hydroxyproline
Computational Modeling of Molecular Interactions and Conformations
Computational modeling provides a powerful lens through which the dynamic behavior and intrinsic properties of molecules like Potassium Behenoyl Hydroxyproline (B1673980) can be understood at an atomic level. These theoretical approaches allow for the prediction of molecular conformations, interactions with biological structures, and inherent reactivity and stability.
Molecular Dynamics Simulations of Compound-Protein Binding
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govdp.techijbem.orgresearchgate.net While specific MD simulation studies on Potassium Behenoyl Hydroxyproline are not extensively documented in publicly available literature, the behavior of its constituent parts—the hydroxyproline residue and the behenoyl fatty acid chain—can be inferred from simulations of similar molecules. nih.gov
MD simulations of amino acids, including proline and hydroxyproline, within lipid bilayers have demonstrated their preferred locations and orientations. nih.gov The hydroxyproline moiety, with its hydroxyl group, is expected to favor interactions with the polar head groups of cell membranes or the aqueous environment. youtube.comyoutube.comyoutube.com Conversely, the long, hydrophobic behenoyl chain (C22) would preferentially embed itself within the hydrophobic core of lipid bilayers. nih.gov
This amphiphilic nature suggests that this compound would orient itself at the interface of a lipid membrane, with the hydroxyproline and potassium ions interacting with the hydrophilic exterior and the behenoyl tail penetrating the lipid interior. The binding with proteins, particularly transmembrane proteins, would likely be governed by these same principles. The behenoyl chain could interact with hydrophobic domains of the protein within the membrane, while the hydroxyproline head could form hydrogen bonds and electrostatic interactions with hydrophilic residues in the protein's extracellular or intracellular domains.
A hypothetical MD simulation of this compound interacting with a skin protein like collagen or a membrane receptor could reveal the precise binding modes, the stability of the complex, and the conformational changes induced in both the compound and the protein.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in a Lipid Bilayer
| Parameter | Value/Description | Rationale |
| Force Field | CHARMM36, AMBER | Commonly used and well-validated for lipids and proteins. |
| Lipid Bilayer | DPPC (Dipalmitoylphosphatidylcholine) | A common model for cell membranes in simulations. nih.gov |
| Solvent | TIP3P Water | Standard water model for biological simulations. |
| Temperature | 310 K (37 °C) | To simulate physiological conditions. |
| Pressure | 1 atm | To simulate physiological conditions. |
| Simulation Time | 100-500 ns | To allow for sufficient sampling of conformational space. |
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide insights into the electronic structure, reactivity, and stability of molecules. nih.govresearchgate.net For this compound, these calculations could predict key properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The presence of the carboxylate group (COO-), the amide linkage, the hydroxyl group, and the long hydrocarbon chain would create distinct regions of electron density. The carboxylate and hydroxyl groups would be regions of high electron density, making them susceptible to electrophilic attack and capable of forming strong hydrogen bonds. The behenoyl chain, being nonpolar, would exhibit low reactivity.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Characteristic for this compound | Implication |
| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability. |
| Electrostatic Potential | Negative potential around the carboxylate and hydroxyl groups; neutral potential along the behenoyl chain. | Guides interactions with polar and nonpolar environments. |
| Dipole Moment | Significant | Reflects the charge separation and contributes to its surface activity. |
Hypothesized Mechanisms of Action in Controlled Experimental Systems
Based on its structure as a lipoamino acid, this compound is hypothesized to exert its effects through various mechanisms at the cellular level. These include the modulation of enzyme activities and interactions with transport proteins.
Potential Modulatory Effects on Cellular Enzyme Activities
Lipoamino acids have been investigated for their ability to modulate the activity of various enzymes, particularly those involved in the degradation of the extracellular matrix in the skin. nih.govmdpi.com Enzymes such as collagenases and elastases are responsible for the breakdown of collagen and elastin (B1584352), respectively. An overactivity of these enzymes can contribute to the visible signs of aging.
It is hypothesized that this compound, due to its structural similarity to components of the skin's matrix, could act as a competitive or non-competitive inhibitor of these enzymes. The hydroxyproline part of the molecule is a key component of collagen, and this could facilitate its binding to the active site of collagenase. The long behenoyl chain could also interact with hydrophobic pockets on the enzyme surface, further stabilizing the interaction and inhibiting its catalytic activity.
Furthermore, some fatty acids have been shown to inhibit lipoxygenases, enzymes involved in inflammatory pathways. nih.govnih.gov The behenoyl moiety of this compound could potentially exhibit similar inhibitory effects.
Interactions with Specific Transmembrane Transport Proteins
Transmembrane transport proteins are crucial for the movement of ions and small molecules across cell membranes. nih.govcapes.gov.br Amphiphilic molecules like this compound can interact with these proteins in several ways. youtube.comyoutube.comyoutube.com
One hypothesis is that this compound could modulate the function of amino acid transporters. nih.gov The hydroxyproline headgroup might be recognized by transporters specific for proline or other amino acids, potentially leading to its uptake into the cell or competition with the transport of natural amino acids. nih.gov
Another possibility is the interaction with fatty acid transport proteins. The behenoyl chain could be recognized by these transporters, facilitating its entry into the cell. Once inside, the compound could influence intracellular signaling pathways. The amphiphilic nature of the molecule also means it could perturb the lipid environment surrounding these transport proteins, indirectly affecting their conformation and activity.
Investigation in Isolated Cellular and Subcellular Models
In vitro studies using cultured cells provide a crucial link between theoretical models and biological reality. For a compound like this compound, relevant cell models include human dermal fibroblasts and keratinocytes, the primary cells of the skin.
While specific studies on this compound are not widely published, research on other lipoamino acids and their components offers valuable insights. nutrakos.co.krnih.govnih.govresearchgate.netmdpi.comnii.ac.jpnih.gov
Studies on human dermal fibroblasts have shown that certain amino acid mixtures can stimulate the production of extracellular matrix components like collagen and elastin. nutrakos.co.krnih.govresearchgate.net Given that hydroxyproline is a fundamental building block of collagen, it is plausible that this compound could provide this essential amino acid to fibroblasts, thereby supporting collagen synthesis. The behenoyl component may enhance its penetration into the cell, making the delivery of hydroxyproline more efficient.
In studies with human keratinocytes, the primary cells of the epidermis, various lipids and amino acids have been shown to influence their proliferation and differentiation. nih.govnih.gov Lipoamino acids, due to their surfactant-like properties, can interact with the cell membrane of keratinocytes, potentially influencing membrane fluidity and the function of membrane-bound receptors and enzymes.
Table 3: Summary of Expected In Vitro Effects on Skin Cells
| Cell Type | Expected Effect of this compound | Potential Outcome |
| Human Dermal Fibroblasts | Increased collagen and elastin synthesis. nutrakos.co.krnih.govresearchgate.net | Improved skin firmness and elasticity. |
| Modulation of extracellular matrix gene expression. nutrakos.co.kr | Regulation of skin structure. | |
| Human Keratinocytes | Influence on cell proliferation and differentiation. nih.govnih.gov | Maintenance of a healthy epidermal barrier. |
| Interaction with cell membrane lipids and proteins. | Modulation of cellular signaling. |
Effects on Extracellular Matrix Remodeling in Cell Culture
The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural support to cells and tissues and plays a crucial role in cell signaling. Its constant remodeling is essential for tissue health, and its dysregulation is implicated in skin aging and various pathologies. The theoretical effects of this compound on ECM remodeling in cell culture, particularly with dermal fibroblasts, can be inferred from the known functions of its constituent parts: behenic acid and hydroxyproline.
Hydroxyproline is a major component of collagen, the primary structural protein in the ECM. Its presence is critical for the stability of the collagen triple helix. The delivery of hydroxyproline to fibroblasts could theoretically support the synthesis of new collagen. In vitro studies on other proline and hydroxyproline derivatives have shown their influence on gene expression in skin cells. For instance, the dipeptide prolyl-hydroxyproline has been observed to alter the gene expression of keratinocytes in co-culture with fibroblasts, suggesting that these molecules can have a direct impact on skin cell function. daum.net
Behenic acid, a very-long-chain saturated fatty acid (VLCFA), may also influence ECM production. While direct studies on the effect of behenic acid on dermal fibroblasts are limited, research on other cell types, such as human arterial smooth muscle cells, has shown that fatty acids can modulate the expression of genes for ECM proteoglycans like versican and decorin. nih.gov This suggests that the behenoyl moiety of this compound could potentially influence the production of non-collagenous components of the ECM.
Furthermore, some compounds with antioxidant properties have been shown to affect the replicative lifespan of fibroblasts in vitro. nih.gov While the primary role of this compound is not defined as an antioxidant, the metabolic consequences of its components could indirectly influence the cellular redox state and, consequently, ECM homeostasis.
Table 1: Investigated Effects of Fatty Acids on ECM-Related Gene Expression in Human Arterial Smooth Muscle Cells
| Fatty Acid | Affected Gene | Observed Effect |
| Linoleic Acid | Versican | Increased mRNA expression |
| Linoleic Acid | Decorin | Increased mRNA expression |
| Linoleic Acid | Syndecan 4 | Increased mRNA expression |
| Linoleic Acid | Fibronectin | No change in expression |
| Linoleic Acid | Perlecan | No change in expression |
This table illustrates the potential for fatty acids to modulate ECM components, as demonstrated in a relevant cell type. Direct data for behenic acid on dermal fibroblasts is not currently available.
Regulation of Cellular Homeostasis in Organotypic Models
Organotypic models, such as 3D reconstructed human epidermis, offer a more physiologically relevant system to study the effects of topical compounds compared to monolayer cell cultures. nih.gov These models mimic the architecture and differentiation patterns of the in vivo epidermis. nih.gov The application of this compound to such models would theoretically influence cellular homeostasis by providing essential building blocks for both the protein and lipid components of the skin barrier.
The skin's barrier function is critically dependent on the lipid matrix in the stratum corneum, which is primarily composed of ceramides (B1148491), cholesterol, and free fatty acids. researchgate.netcapes.gov.br The behenoyl component of this compound could serve as a source of very-long-chain fatty acids, which are integral to the formation of this lipid barrier. Studies on organotypic skin cultures have shown that activators of peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs) can increase the synthesis of cholesterol, fatty acids, and ceramides, thereby enhancing barrier function. nih.gov Fatty acids themselves can act as signaling molecules to activate these receptors. nih.gov
Table 2: Key Lipid Synthesis Enzymes and Transporters Influenced by PPAR and LXR Activators in Human Organotypic Skin Cultures
| Activator | Target Gene/Enzyme | Function |
| PPARα activators | Serine-palmitoyltransferase | Key enzyme in ceramide synthesis |
| PPARα activators | Long chain acyl-CoA synthase | Fatty acid activation |
| PPARα activators | HMG-CoA synthase | Cholesterol synthesis |
| PPARα activators | β-glucocerebrosidase | Ceramide production from glucosylceramide |
| PPARβ/δ, PPARγ, LXR activators | ABCA12 | Lipid transport for lamellar body formation |
This table highlights the regulatory role of lipid-activated signaling pathways in skin barrier formation, a process potentially influenced by the behenoyl component of the compound.
Lysosomal and Peroxisomal Metabolism of Complex Lipid-Amino Acid Conjugates
The cellular processing of a complex molecule like this compound would likely involve its uptake and subsequent degradation in lysosomes and peroxisomes to release its constituent parts for metabolic use.
The uptake of lipid-amino acid conjugates can occur through various mechanisms, including endocytosis. nih.gov Once inside the cell, the conjugate would likely be trafficked to lysosomes. Lysosomes are acidic organelles containing a variety of hydrolases that degrade complex macromolecules. daum.net It is hypothesized that a lysosomal acid lipase (B570770) would be responsible for hydrolyzing the ester bond linking the behenoyl group to the hydroxyproline. nih.govfrontiersin.org The degradation of complex lipids within lysosomes is a well-established pathway, and deficiencies in this process can lead to lipid storage diseases. nih.govnih.gov
Following the liberation of behenic acid and hydroxyproline, their metabolic fates would diverge. Hydroxyproline can be utilized by the cell for protein synthesis or further catabolized.
Behenic acid, as a very-long-chain fatty acid (C22:0), is primarily metabolized through β-oxidation within peroxisomes. nih.govreactome.org This is because mitochondria, the primary site of β-oxidation for shorter-chain fatty acids, are less efficient at handling VLCFAs. youtube.comyoutube.com In peroxisomes, behenic acid would undergo a series of enzymatic reactions to shorten its carbon chain, producing acetyl-CoA and a shorter-chain acyl-CoA. reactome.orgyoutube.com The acetyl-CoA can then be used for various metabolic processes, while the shortened fatty acid can be further oxidized in either the peroxisomes or mitochondria. nih.gov The metabolism of VLCFAs in peroxisomes is crucial for cellular lipid homeostasis, and defects in this pathway are associated with severe metabolic disorders. nih.gov
Table 3: Cellular Compartments and Key Processes in the Metabolism of this compound
| Cellular Compartment | Key Process | Substrate/Molecule | Outcome |
| Lysosome | Hydrolysis | This compound | Release of behenic acid and hydroxyproline |
| Peroxisome | β-oxidation | Behenic acid (VLCFA) | Chain-shortening to produce acetyl-CoA and shorter-chain fatty acids |
| Cytosol/ER | Protein Synthesis | Hydroxyproline | Incorporation into collagen and other proteins |
This table outlines the theoretical metabolic pathway of the compound based on the known functions of cellular organelles in lipid and amino acid metabolism.
Advanced Research Perspectives and Future Directions
Exploration of Potassium Behenoyl Hydroxyproline (B1673980) in Multi-Omics Research
Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules (e.g., metabolites, proteins, transcripts), offer a powerful lens through which to understand the currently uncharacterized biological effects of potassium behenoyl hydroxyproline. nih.govmdpi.com By integrating data from various "omics" levels, researchers can construct a more holistic picture of how this compound interacts with biological systems. nih.govmdpi.com
Metabolomic Profiling in Defined Biological States
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a crucial first step in elucidating the biological impact of this compound. elsevierpure.com Upon introduction into a biological system, this compound could be metabolized into various smaller molecules, or it could perturb existing metabolic pathways.
Future research could involve administering this compound to cell cultures (e.g., human keratinocytes or fibroblasts, given its cosmetic use) or in animal models, followed by metabolomic analysis of relevant tissues. The primary analytical technique for such studies is high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). elsevierpure.comnih.gov This approach allows for the separation and identification of a wide range of metabolites. nih.gov By comparing the metabolomic profiles of treated versus untreated groups, researchers could identify specific metabolic changes induced by the compound.
Table 1: Hypothetical Metabolomic Changes Following Treatment with this compound
| Metabolite Class | Potential Change | Implication for Future Research |
| Free Fatty Acids | Increase in Behenic Acid | Indicates enzymatic cleavage of the amide bond. |
| Amino Acids | Increase in Hydroxyproline | Suggests breakdown of the parent compound. |
| Acylcarnitines | Altered Profile | May indicate an impact on fatty acid beta-oxidation. |
| Sphingolipids | Changes in Ceramide Levels | Could suggest an influence on skin barrier lipid synthesis. |
This type of profiling would provide foundational data on the compound's metabolic fate and its broader impact on cellular metabolism.
Integration with Proteomic and Transcriptomic Data for Pathway Mapping
To understand the mechanisms behind the observed metabolomic changes, it is essential to integrate these findings with proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). nih.gov For instance, if metabolomic analysis reveals an increase in free behenic acid, proteomic analysis could be used to identify the specific hydrolase enzymes that are upregulated in response to this compound.
A hypothetical integrated multi-omics study could reveal the following:
Transcriptomics: Increased mRNA levels of genes encoding for amidases or lipases.
Proteomics: Increased abundance of the corresponding amidase or lipase (B570770) proteins.
Metabolomics: Increased levels of the breakdown products (behenic acid and hydroxyproline).
By mapping these interconnected changes, researchers can begin to construct the metabolic and signaling pathways affected by this compound. mtoz-biolabs.comcreative-proteomics.com Databases such as LIPID MAPS could be utilized to place these findings within the broader context of lipid metabolism. researchgate.netresearchgate.netnih.gov
Development of Targeted Probes and Biosensors for Compound Detection
To study the spatiotemporal dynamics of this compound in living cells and tissues, the development of targeted probes and biosensors is a critical future direction. Currently, no such tools exist for this specific compound.
Fluorescent Probes: One approach is to synthesize a fluorescently tagged version of this compound. This could be achieved by attaching a small, environmentally sensitive fluorophore to the molecule that does not significantly alter its biological activity. Such probes would allow researchers to visualize the compound's uptake, subcellular localization (e.g., in lipid droplets or cell membranes), and trafficking within live cells using advanced microscopy techniques. rsc.orgsemanticscholar.orgnih.govnih.gov
Genetically Encoded Biosensors: A more advanced strategy involves the design of genetically encoded biosensors. elifesciences.orgbakerlab.orgfrontiersin.orgnih.gov This could be based on a ligand-binding domain (LBD) of a protein that naturally interacts with or could be engineered to bind this compound. This LBD would be fused to a reporter protein (e.g., a fluorescent protein). In the presence of the compound, the biosensor would undergo a conformational change, leading to a detectable change in the reporter's signal. While challenging to develop, such biosensors offer high specificity and the ability to monitor the compound's dynamics in real-time.
Table 2: Potential Strategies for Developing Detection Tools for this compound
| Tool | Principle | Potential Application | Key Challenge |
| Fluorescent Probe | Covalent attachment of a fluorophore. | Live-cell imaging of compound localization. | Ensuring the tag doesn't alter biological activity. |
| Genetically Encoded Biosensor | Ligand-induced change in a reporter protein. | Real-time monitoring of compound concentration in specific cellular compartments. | Identifying or engineering a suitable ligand-binding domain. |
| Antibody-based Probe | Highly specific antibodies against the compound. | Immunohistochemistry to detect the compound in fixed tissues. | Generating a specific antibody to a small lipophilic molecule. |
Unexplored Biological Roles and Molecular Targets for Future Investigation
The known function of this compound is primarily as a skin-conditioning agent. However, its structure as a lipoamino acid suggests it could have other, as-yet-undiscovered biological roles. N-acyl amino acids are an emerging class of signaling molecules with diverse functions. mdpi.comnih.gov
Future research should focus on identifying the specific molecular targets of this compound. Given its amphiphilic nature, potential targets could include:
Membrane Receptors: It could act as a ligand for G protein-coupled receptors (GPCRs) or other cell surface receptors involved in signaling. nih.gov
Enzymes: It might inhibit or activate enzymes involved in lipid or amino acid metabolism, such as fatty acid amide hydrolase (FAAH). mdpi.comnih.gov
Ion Channels: Lipoamino acids have been shown to modulate the activity of ion channels. nih.gov
Nuclear Receptors: The behenic acid moiety could allow it to interact with nuclear receptors that regulate gene expression in response to lipids.
A study on N-acetyl-L-hydroxyproline (a related compound) showed it can maintain the structure of intercellular lipids in the stratum corneum, suggesting a direct biophysical role in skin barrier function. nih.govresearchgate.net Similar investigations could reveal whether this compound has comparable or distinct effects.
Methodological Advancements for Comprehensive Analysis of Lipid-Amino Acid Conjugates
The analysis of lipoamino acids like this compound presents unique challenges due to their amphipathic nature, which combines the properties of both lipids and amino acids. nih.govnih.gov Advancements in analytical methodologies are needed for their comprehensive characterization.
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is a powerful technique for separating complex lipid mixtures. nih.gov Developing optimized UHPLC methods, potentially using novel column chemistries, will be essential for separating this compound from other endogenous lipids and its own potential metabolites. nih.gov
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is the cornerstone for identifying and quantifying N-acyl amino acids. nih.govacs.org Future work could involve developing specific MS/MS fragmentation libraries for this compound and its derivatives to enable more confident identification in complex biological samples. High-resolution mass spectrometry is crucial for determining the elemental composition with high accuracy. nih.gov
Table 3: Advanced Analytical Methods for Lipoamino Acid Research
| Technique | Application for this compound | Advantage |
| UHPLC-MS/MS | Quantification in biological matrices (e.g., plasma, skin extracts). | High sensitivity and specificity for complex mixtures. mdpi.com |
| Mass Spectrometry Imaging (MSI) | Visualization of the compound's distribution in tissue sections. | Provides spatial information without the need for labeling. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation from isomeric and isobaric lipids. | Adds another dimension of separation based on shape and size. |
These methodological advancements will be critical for underpinning all future research into the biological roles and metabolic fate of this compound. umass.edunih.govnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
